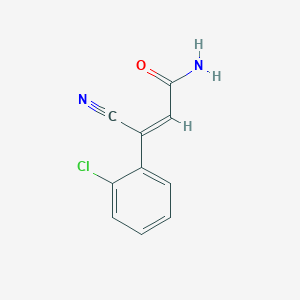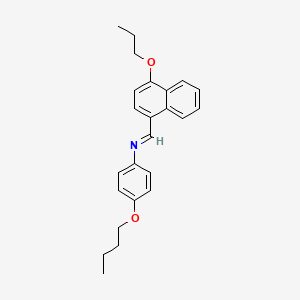![molecular formula C40H64N2S2 B14502276 N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide CAS No. 63867-40-3](/img/structure/B14502276.png)
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dodecylphenyl groups attached to an ethanedithioamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide typically involves the reaction of 4-dodecylbenzyl chloride with ethanedithioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The dodecylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution reagents: Electrophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and thiols.
Substitution products: Various substituted dodecylphenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to proteins: Interact with proteins and enzymes, affecting their function.
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects.
Induce oxidative stress: Generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparación Con Compuestos Similares
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)methyl]ethanedithioamide: Similar structure but with methoxy groups instead of dodecyl groups.
N,N’-bis(4-chlorophenyl)methyl]ethanedithioamide: Contains chlorophenyl groups instead of dodecyl groups.
Uniqueness
The uniqueness of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide lies in its dodecylphenyl groups, which impart specific properties such as increased hydrophobicity and potential biological activity.
Conclusion
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
63867-40-3 |
|---|---|
Fórmula molecular |
C40H64N2S2 |
Peso molecular |
637.1 g/mol |
Nombre IUPAC |
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-41-39(43)40(44)42-34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,41,43)(H,42,44) |
Clave InChI |
QMZGALBWYQBALG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=C(C=C2)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


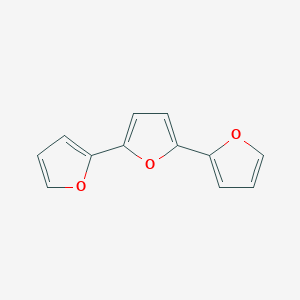
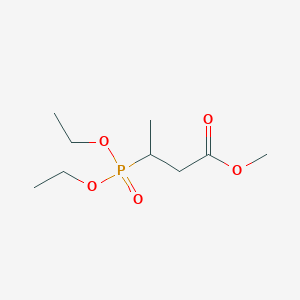
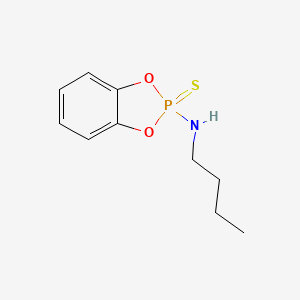
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
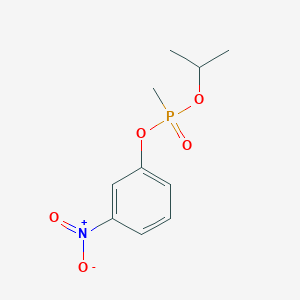

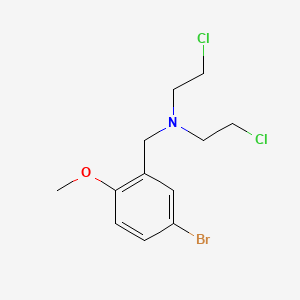
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
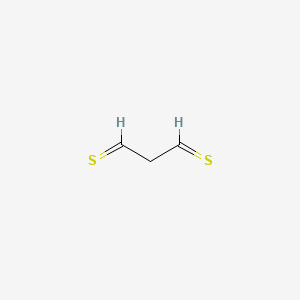
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
